BMS-1166
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-1166 is a potent small-molecule inhibitor of the programmed cell death protein 1 (PD-1) and programmed cell death ligand 1 (PD-L1) interaction. This compound is part of a class of immune checkpoint inhibitors that have shown significant promise in cancer immunotherapy. By blocking the interaction between PD-1 and PD-L1, this compound helps to reactivate T-cells, thereby enhancing the immune system’s ability to attack cancer cells .
Mechanism of Action
Target of Action
The primary target of BMS-1166 is the programmed death-1 receptor (PD-1) and its ligand-1 (PD-L1) . PD-1 acts as a T-cell brake, and its interaction with PD-L1 interferes with signal transduction of the T-cell receptor . This leads to suppression of T-cell survival, proliferation, and activity in the tumor microenvironment, resulting in compromised anticancer immunity .
Mode of Action
This compound is a potent PD-1/PD-L1 immune checkpoint inhibitor . It binds to human PD-L1 and blocks its interaction with PD-1 . This compound induces dimerization of PD-L1 and blocks its interaction with PD-1, with an IC50 of 1.4 nM . This antagonizes the inhibitory effect of the PD-1/PD-L1 immune checkpoint on T cell activation .
Biochemical Pathways
This compound affects the PD-1/PD-L1 immune checkpoint pathway . The blockade of this pathway with this compound alleviates the PD-L1-induced exhaustion of T-cells . It also promotes the formation of dimeric PD-L1 in solution .
Result of Action
This compound has been shown to alleviate the inhibitory effect of the soluble PD-L1 on the T-cell receptor-mediated activation of T-lymphocytes . It also attenuates the inhibitory effect of the cell surface-associated PD-L1 . This results in enhanced tumor immune response .
Action Environment
The action of this compound can be influenced by the tumor microenvironment . For instance, cancer and antigen-presenting cells in the tumor microenvironment produce PD-1 ligands including PD-L1, which impair anticancer immunity when they bind to the PD-1 receptor . This compound, by blocking this interaction, can restore T cell function and enhance tumor immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of BMS-1166 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
BMS-1166 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like sodium hydride and various alkyl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of this compound, while substitution reactions can introduce various functional groups .
Scientific Research Applications
BMS-1166 has a wide range of scientific research applications, including:
Cancer Immunotherapy: It is primarily used to study and develop treatments for various cancers by blocking the PD-1/PD-L1 interaction.
Biological Research: The compound is used to investigate the mechanisms of immune checkpoint inhibition and T-cell activation.
Medicinal Chemistry: Researchers use this compound to design and develop new small-molecule inhibitors with improved efficacy and safety profiles.
Pharmacology: It serves as a tool to study the pharmacokinetics and pharmacodynamics of immune checkpoint inhibitors.
Comparison with Similar Compounds
Similar Compounds
BMS-1001: Another small-molecule inhibitor of the PD-1/PD-L1 interaction.
BMS-202: A compound with a similar mechanism of action but different structural features.
CA-170: A small-molecule modulator targeting PD-L1 and VISTA proteins
Uniqueness of BMS-1166
This compound is unique due to its high potency and specificity for the PD-1/PD-L1 interaction. It has an IC50 value of 1.4 nanomolar, making it one of the most effective inhibitors in its class . Additionally, its ability to induce PD-L1 dimerization sets it apart from other inhibitors .
Properties
IUPAC Name |
(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H33ClN2O7/c1-22-26(6-3-7-29(22)25-8-9-32-35(14-25)44-11-10-43-32)21-46-34-16-33(45-20-24-5-2-4-23(12-24)17-38)27(13-30(34)37)18-39-19-28(40)15-31(39)36(41)42/h2-9,12-14,16,28,31,40H,10-11,15,18-21H2,1H3,(H,41,42)/t28-,31-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXVXKRWOVBUDB-GRKNLSHJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CC(CC6C(=O)O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6C[C@@H](C[C@@H]6C(=O)O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H33ClN2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does BMS-1166 interact with its target, and what are the downstream effects of this interaction?
A: this compound binds to human Programmed Death-Ligand 1 (PD-L1) and blocks its interaction with Programmed cell death protein 1 (PD-1). [, , ] This blockade prevents the inhibitory effect of PD-L1 on T-cell receptor-mediated activation of T-lymphocytes, ultimately boosting the immune response against cancer cells. [, ] Specifically, this compound promotes the dimerization of PD-L1, which contributes to its inhibitory mechanism. [, ]
Q2: Can you explain the structural features of this compound that contribute to its ability to induce PD-L1 dimerization?
A: Molecular dynamics simulations revealed that this compound initially binds to one PD-L1 monomer and subsequently facilitates the recruitment of a second PD-L1 monomer, leading to dimerization. [] The dimerization process is stabilized by non-polar interactions involving specific amino acid residues (Ile54, Tyr56, Met115, Ala121, and Tyr123) on both PD-L1 monomers, as well as water bridges involving Lys124. []
Q3: Has the structure-activity relationship (SAR) of this compound and related compounds been investigated?
A: Yes, computational studies have explored the SAR of this compound and analogs. [] These studies suggest that specific pharmacophore elements are preferred at different attachment points on the core scaffold of these molecules to enhance inhibitory activity. This information could guide the design of novel inhibitors with improved potency.
Q4: Are there any known concerns regarding the stability of this compound?
A4: While the provided research doesn't explicitly address the stability of this compound, this is a crucial aspect for any drug candidate. Further investigations are needed to assess its stability under various conditions, potential degradation pathways, and strategies to enhance its stability through formulation approaches.
Q5: Have there been any studies on the efficacy of this compound in cellular or animal models?
A: The research primarily focuses on in vitro characterization of this compound. One study utilized a human PD-1/PD-L1 blockade assay based on surface plasmon resonance (SPR) to confirm the blockade effects of this compound. [] Further research using cell-based assays and animal models is necessary to evaluate its efficacy in a biological context and explore its therapeutic potential.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.